2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenethyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-29-20-9-5-17(6-10-20)13-14-24-22(26)16-19-4-2-3-15-25(19)30(27,28)21-11-7-18(23)8-12-21/h5-12,19H,2-4,13-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWPFURFNSMWOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a complex structure with a piperidine ring, a sulfonyl group, and an acetamide moiety, which contribute to its unique pharmacological properties.
- Molecular Formula : C21H25ClN2O4S
- Molecular Weight : 436.95 g/mol
- IUPAC Name : 2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(4-methoxyphenethyl)acetamide
Research indicates that compounds with similar structures often exhibit significant interaction with various biological targets, including enzymes and receptors. The presence of the sulfonyl group is particularly noteworthy as it may enhance the compound's ability to form hydrogen bonds, potentially increasing its affinity for target proteins.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Compounds with similar sulfonamide structures have shown antimicrobial properties. The presence of the chlorophenyl group may also contribute to enhanced activity against specific bacterial strains.
-
Enzyme Inhibition :
- Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
-
Anticancer Potential :
- Similar compounds have demonstrated anticancer activity by inducing apoptosis in cancer cells. The structural motifs present in this compound could potentially interact with cancer cell signaling pathways.
Data Table: Comparative Biological Activities
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains piperidine and sulfonyl groups | Antimicrobial, enzyme inhibition |
| 2-(1-(4-fluorophenyl)sulfonyl)piperidin-2-yl-N-(2-(methylthio)phenyl)acetamide | Fluorine and methylthio groups | Potential enzyme inhibition |
| N-(4-methylphenyl)-N'-(4-chlorophenyl)urea | Urea derivative with similar aromatic groups | Anticancer activity |
| 4-chloro-N-(3-fluoro-4-methylphenyl)benzamide | Benzamide structure with similar substitutions | Antimicrobial properties |
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
-
Antimicrobial Studies :
- A study on compounds containing piperidine and sulfonamide groups revealed significant antibacterial activity against Gram-positive bacteria, suggesting that modifications to the piperidine ring can enhance efficacy.
-
Enzyme Inhibition Research :
- Investigations into enzyme inhibition showed that derivatives of sulfonamides can effectively inhibit dihydropteroate synthase, leading to reduced bacterial growth in vitro.
-
Cancer Cell Line Studies :
- Research involving various cancer cell lines indicated that compounds with similar structural features can induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents.
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
Key Observations :
- The target compound shares a sulfonyl-piperidine scaffold with W-18 and W-15 but differs in the acetamide side chain (4-methoxyphenethyl vs. nitrophenylethyl or phenethyl) .
- Piperazinyl analogs () demonstrate flexibility in sulfonyl group placement, which may influence pharmacokinetics .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Profiles of Analogs
Key Findings :
- W-18 and W-15 : These compounds, structurally related to fentanyl, are hypothesized to act as opioid receptor agonists, though their exact binding affinities remain unverified .
- AC-90179 : Demonstrates potent 5-HT₂A inverse agonism (IC₅₀ = 1.2 nM) without off-target effects on dopamine D₂ or histamine H₁ receptors, suggesting a favorable side-effect profile for psychiatric applications .
- Target Compound: The 4-methoxyphenethyl group may confer serotonin receptor affinity, as seen in AC-90179, while the sulfonyl-piperidine moiety could enhance metabolic stability compared to non-sulfonylated analogs .
Structure-Activity Relationship (SAR) Analysis
Sulfonyl Group Position: Piperidine-1-sulfonyl (target compound) vs.
Aromatic Substituents :
- 4-Chlorophenyl (target, W-18, W-15) enhances electron-withdrawing effects, possibly stabilizing receptor interactions.
- 4-Methoxyphenyl (target, AC-90179) increases lipophilicity and may improve CNS penetration .
Acetamide Linkage : N-(4-methoxyphenethyl) in the target compound vs. N-benzyl in AC-90179 introduces a longer alkyl chain, which could modulate steric hindrance at the receptor site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
